Technical Guide: Physical Properties of (6-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride
Technical Guide: Physical Properties of (6-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(6-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride is a fluorinated pyridine derivative of interest in pharmaceutical and agrochemical research. The presence of the trifluoromethyl group can significantly influence the compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This technical guide provides a summary of the available physical properties of (6-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride and outlines detailed experimental protocols for its characterization.
General Information
| Property | Value | Source |
| Chemical Name | (6-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride | Chem-Impex[1] |
| CAS Number | 1185022-87-0 | ChemicalBook[2] |
| Molecular Formula | C₇H₈ClF₃N₂ | PubChem[3] |
| Molecular Weight | 212.60 g/mol | PubChem[3] |
| Appearance | Off-white solid | Chem-Impex[1] |
| Purity | ≥ 97% (HPLC) | Chem-Impex[1] |
| Storage Conditions | Store at 0-8°C | Chem-Impex[1] |
Quantitative Physical Properties
Below are standardized experimental protocols for determining these key physical properties.
Experimental Protocols
The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound.
Protocol:
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Sample Preparation: A small amount of the dry, powdered (6-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride is packed into a capillary tube to a height of 2-3 mm.
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Apparatus: A calibrated digital melting point apparatus is used.
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Procedure:
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The capillary tube is placed in the heating block of the apparatus.
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The sample is heated at a rapid rate (10-20 °C/min) to determine an approximate melting range.
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The apparatus is allowed to cool.
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A second sample is heated, with the temperature ramp slowed to 1-2 °C/min starting from approximately 20 °C below the estimated melting point.
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The temperature at which the first liquid appears (onset) and the temperature at which the entire sample is liquid (completion) are recorded as the melting range.
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The aqueous solubility of a compound is a crucial parameter in drug development, influencing its absorption and bioavailability.
Protocol (Shake-Flask Method):
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Preparation: An excess amount of (6-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride is added to a known volume of purified water (or a relevant buffer solution) in a sealed, thermostated vessel.
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Equilibration: The suspension is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
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Sample Processing:
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The suspension is allowed to stand to allow the undissolved solid to settle.
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Aliquots of the supernatant are carefully withdrawn and filtered through a non-adsorptive filter (e.g., 0.22 µm PVDF) to remove any solid particles.
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Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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Calculation: The solubility is expressed in units such as mg/mL or mol/L.
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For an amine hydrochloride, it reflects the equilibrium between the protonated and free amine forms.
Protocol (Potentiometric Titration):
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Sample Preparation: A known concentration of (6-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride is dissolved in a suitable solvent, typically water or a co-solvent system (e.g., water/methanol).
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Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.
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Data Acquisition: The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.
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Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point. For more accurate results, derivative plots or specialized software can be used to analyze the titration data.
Spectroscopic Characterization
Spectroscopic data provides detailed information about the molecular structure of the compound. While specific spectra for (6-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride are not publicly available, the following are general protocols for obtaining such data.
Experimental Protocols for Spectroscopic Analysis
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
Protocol for ¹H NMR:
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Sample Preparation: Approximately 5-10 mg of (6-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
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Data Acquisition: The ¹H NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
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Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phase and baseline corrected.
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Interpretation: The chemical shifts (δ), integration values, and coupling patterns (multiplicity) of the signals are analyzed to assign the protons to the molecular structure. The broad signals of exchangeable protons (such as those on the amine and hydrochloride) can be confirmed by adding a drop of D₂O to the sample and re-acquiring the spectrum, which will cause these signals to disappear.[4][5]
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Protocol (Solid Sample):
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Sample Preparation (Thin Film): A small amount of the solid is dissolved in a volatile solvent (e.g., methylene chloride).[6] A drop of this solution is placed on a salt plate (e.g., KBr or NaCl), and the solvent is allowed to evaporate, leaving a thin film of the compound.[6]
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Data Acquisition: The salt plate is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded over a standard wavenumber range (e.g., 4000-400 cm⁻¹). A background spectrum of the clean salt plate is also recorded and subtracted from the sample spectrum.
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Interpretation: The positions (wavenumber), intensities, and shapes of the absorption bands are correlated with the vibrational modes of the functional groups in the molecule (e.g., N-H stretches, C-F stretches, aromatic C-H and C=C stretches).
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound.
Protocol (Electrospray Ionization - ESI):
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Sample Preparation: A dilute solution of (6-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture with water) at a concentration of approximately 1-10 µg/mL.[7] The use of non-volatile salts and buffers should be avoided.[8]
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Infusion: The sample solution is introduced into the ESI source of the mass spectrometer via direct infusion or through a liquid chromatography system.
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Ionization: A high voltage is applied to the sample solution as it exits a capillary, generating charged droplets from which ions are formed.
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Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap), where their mass-to-charge ratios are measured.
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Interpretation: The resulting mass spectrum will show the molecular ion peak (or a related peak such as [M+H]⁺ for the free base), which can be used to confirm the molecular weight. High-resolution mass spectrometry can provide the accurate mass, which can be used to determine the elemental composition.
Workflow and Diagrams
General Workflow for Physicochemical Characterization of a Novel Compound
The following diagram illustrates a typical workflow for the physicochemical characterization of a newly synthesized compound like (6-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride.
Caption: Workflow for the synthesis and characterization of a novel chemical entity.
Logical Flow for Spectroscopic Identification
This diagram outlines the logical process of using different spectroscopic techniques to confirm the structure of the target compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. (6-(trifluoromethyl)pyridin-2-yl)methanamine hydrochloride | 1185022-87-0 [amp.chemicalbook.com]
- 3. [6-(Trifluoromethyl)pyridin-2-yl]methanamine hydrochloride | C7H8ClF3N2 | CID 17998868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. acdlabs.com [acdlabs.com]
- 5. che.hw.ac.uk [che.hw.ac.uk]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 8. Sample Preparation | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]

